5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C17H11Cl2N3OS2 and its molecular weight is 408.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the field of organic electronics , suggesting potential targets could be related to electronic properties of materials.
Mode of Action
It’s known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound might interact with its targets through electron transfer or other electronic interactions.
Biochemical Pathways
Given its potential use in organic electronics , it might influence pathways related to electron transfer and energy conversion.
Result of Action
In the context of organic electronics, similar compounds have shown good power conversion efficiencies , suggesting that this compound might have similar effects.
Biological Activity
The compound 5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo-pyridazine family, known for its diverse biological activities. This article aims to explore its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, a study detailed the synthesis of similar thiazolo-pyridazin derivatives through a multi-step process involving hydrazine and various aromatic compounds. The yield of these reactions often ranges from 78% to 87%, indicating efficient synthesis methods .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyridazine derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, which is crucial for cell survival .
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
This compound | TBD | TBD |
Compound 4e | 5.36 | MCF-7 |
Compound 4i | 2.32 | HepG2 |
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, similar thiazolo-pyridazine derivatives have demonstrated anti-inflammatory and analgesic activities in animal models. These effects are often assessed through established pain models and inflammation assays, indicating a broader therapeutic potential .
Mechanistic Insights
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For instance, they may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and survival. The presence of electron-withdrawing groups like dichlorobenzyl enhances their potency by improving binding affinity to target proteins .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several thiazolo-pyridazine derivatives on MCF-7 and HepG2 cells. The results indicated that modifications in the chemical structure significantly affected the IC50 values, with some derivatives achieving IC50 values as low as 2.32 µg/mL .
- Analgesic Activity : Another research focused on testing new thiazolo derivatives for analgesic properties using standard pain models in rodents. The tested compounds showed significant pain relief compared to control groups, suggesting their potential use in pain management therapies .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)12(19)7-10/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPUIXJKTAWSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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